BMS-795311 -

BMS-795311

Catalog Number: EVT-256360
CAS Number:
Molecular Formula: C34H23F10NO3
Molecular Weight: 683.54603
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-795311 is a potent CETP inhibitor that maximally inhibited cholesteryl ester (CE) transfer activity at an oral dose of 1 mg/kg in human ETP/apoB-100 dual transgenic mice and increased HDL cholesterol content and size comparable to torcetrapib in moderately-fat fed hamsters. Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that is responsible for transporting neutral lipids such as cholesteryl esters (CEs) and triglycerides (TGs) among various classes of lipoproteins including HDL, LDL, and very low density lipoprotein (VLDL).2 Physiologically, CETP facilitates the transfer of CE from HDL to LDL and VLDL in exchange for TG, leading to decreased HDL-C levels and increased LDL-C levels.
Overview

BMS-795311 is a significant chemical compound recognized for its role as a potent inhibitor of cholesteryl ester transfer protein. This compound has garnered attention in the field of cardiovascular research due to its potential impact on lipid metabolism and related diseases. The compound's efficacy is demonstrated through its low inhibitory concentration, showcasing its strength as a therapeutic agent.

Source and Classification

BMS-795311 is classified as a cholesteryl ester transfer protein inhibitor. It was developed by Bristol-Myers Squibb and is categorized under small molecules targeting lipid metabolism. The compound is primarily studied for its ability to modulate lipid profiles, which may help in the treatment of atherosclerosis and other cardiovascular conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-795311 involves several chemical reactions that focus on creating the triphenylethanamine backbone, which is essential for its activity as a cholesteryl ester transfer protein inhibitor. The synthetic pathway typically includes:

  1. Formation of Intermediate Compounds: Initial steps involve the synthesis of key intermediates through reactions such as amination and halogenation.
  2. Coupling Reactions: The final product is formed through coupling reactions that link the various functional groups present in the intermediates.
  3. Purification: Following synthesis, purification techniques such as chromatography are employed to isolate BMS-795311 in high purity.

These methods ensure that the compound is synthesized efficiently while maintaining high yields and purity levels.

Chemical Reactions Analysis

Reactions and Technical Details

BMS-795311 undergoes various chemical reactions pertinent to its function as an inhibitor of cholesteryl ester transfer protein. Key reactions include:

  1. Inhibition Mechanism: BMS-795311 binds to the active site of cholesteryl ester transfer protein, preventing it from facilitating the transfer of cholesterol esters between lipoproteins.
  2. Enzymatic Assays: In vitro studies demonstrate that BMS-795311 exhibits an IC50 value of 4 nM, indicating its potency in inhibiting cholesteryl ester transfer protein activity.

These reactions are critical for understanding how BMS-795311 exerts its therapeutic effects.

Mechanism of Action

Process and Data

The mechanism by which BMS-795311 operates involves:

  1. Competitive Inhibition: The compound competes with natural substrates for binding to cholesteryl ester transfer protein, effectively reducing cholesterol ester transfer rates.
  2. Impact on Lipid Levels: By inhibiting this protein, BMS-795311 influences plasma lipid levels, potentially leading to increased high-density lipoprotein cholesterol levels while decreasing low-density lipoprotein cholesterol levels.

This mechanism underscores the potential cardiovascular benefits associated with BMS-795311.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-795311 exhibits several notable physical and chemical properties:

These properties are essential for determining the compound's behavior in biological systems and during formulation development.

Applications

Scientific Uses

BMS-795311 has several applications in scientific research, particularly in studies related to:

This compound represents a valuable tool in both preclinical and clinical research settings aimed at improving cardiovascular health outcomes.

Introduction to BMS-795311: CETP Inhibition and Therapeutic Potential

Molecular Mechanisms of Cholesteryl Ester Transfer Protein (CETP) Inhibition by BMS-795311

BMS-795311 inhibits CETP through high-affinity occlusion of its central hydrophobic tunnel, a structural feature essential for lipid shuttling between lipoproteins. Molecular dynamics simulations reveal that the inhibitor's trifluoromethylbenzamide and tetrafluoroethoxy-phenyl groups engage in extensive hydrophobic interactions with conserved residues (Leu⁶⁵, Ile⁹⁸, Phe²⁶³, Val⁴⁵⁸) lining the 60 Å tunnel, creating a steric barrier that prevents cholesteryl ester (CE) and triglyceride (TG) translocation [1] [5]. This physical blockade mechanism is substantiated by protein-ligand docking studies showing BMS-795311 occupying the same binding regions normally traversed by neutral lipids, with binding energies exceeding –9 kcal/mol [1].

Notably, BMS-795311 binding induces conformational plasticity in CETP's C-terminal domain, as demonstrated by principal component analysis. This structural flexibility paradoxically stabilizes the inhibitor-bound complex while impairing the protein's ability to adopt the bent configurations required for lipid transfer between lipoprotein particles [1] [5]. The compound achieves exceptional potency in biochemical and physiological contexts, with IC₅₀ values of 4 nM in scintillation proximity assays (SPA) and 0.22 μM in human whole plasma assays (hWPA), indicating effective target engagement even in complex biological matrices [2] [6].

Table 1: Inhibition Profile of BMS-795311 in Preclinical Models

Assay SystemIC₅₀ ValueExperimental ContextBiological Outcome
Enzyme-based SPA4 nMRecombinant CETPDirect target binding
Human Whole Plasma0.22 μMPlasma lipid transferInhibition of CE/TG exchange
Transgenic Mice1 mg/kg (oral)hCETP/apoB-100 dual Tg70% CETP activity inhibition at 8h
Hamster Model10 mg/kg (oral)Moderately fat-fed45% HDL-C elevation

Role of CETP in Lipid Metabolism and Atherogenesis: Contextualizing BMS-795311’s Pharmacological Target

CETP mediates the heteroexchange of neutral lipids—specifically facilitating the transfer of cholesteryl esters (CE) from antiatherogenic high-density lipoproteins (HDL) to atherogenic low-density (LDL) and very-low-density lipoproteins (VLDL), with reciprocal transfer of triglycerides (TG) [1] [5]. This activity reduces HDL-cholesterol (HDL-C) while increasing LDL-cholesterol (LDL-C), creating a proatherogenic lipid profile. Genetic deficiency studies demonstrate that CETP impairment elevates HDL-C by 30–100% and reduces LDL-C, establishing its mechanistic rationale for pharmacological inhibition [3]. BMS-795311 targets this pathway by disrupting CE/TG shuttling, thereby preserving HDL particle integrity and promoting reverse cholesterol transport—the process whereby excess cholesterol is transported from peripheral tissues to the liver for excretion [3] [5].

The compound's efficacy in modulating lipid transport manifests in preclinical models through quantifiable increases in HDL-C. In hCETP/apoB-100 dual transgenic mice, oral administration (3–10 mg/kg) produced dose-dependent HDL-C elevation up to 45%, attributable to inhibited CETP-mediated HDL catabolism [2] [3]. Structural analyses reveal that CETP accommodates two lipid molecules (CE or TG) in parallel "tuning fork" conformations within its hydrophobic tunnel. BMS-795311 exploits this architecture by occupying the same space, but its binding increases TG-CETP contact interfaces by approximately 20% compared to natural substrates, explaining its potent disruption of bidirectional lipid flux [5]. This mechanism directly counters the lipid profile characteristic of atherosclerosis progression, wherein CETP activity correlates with reduced HDL functionality and accelerated plaque formation.

Table 2: Comparative CETP Inhibitor Pharmacological Profiles

CompoundChemical ClassCETP SPA IC₅₀ (μM)HDL-C Increase (Preclinical)Structural Mechanism
BMS-795311Triphenylethanamine0.00445% (hamster, 10 mg/kg)Tunnel occlusion
AnacetrapibTetrahydroquinoline0.040*140% (human, Phase III)Competitive inhibition
Compound 13Triphenylethanamine0.002Comparable to BMS-795311Tunnel occlusion
EvacetrapibTetrahydroquinoline0.005*130% (human, Phase II)Competitive inhibition

*Reported literature values for reference compounds

Properties

Product Name

BMS-795311

Molecular Formula

C34H23F10NO3

Molecular Weight

683.54603

Synonyms

BMS-795311; BMS 795311; BMS795311.;(R)-N-(1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(2,2,3,3-tetrafluoropropanoyl)phenyl)-2-phenylethyl)-4-fluoro-3-(trifluoromethyl)benzamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.